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BRD5075: A Chemical Probe for GPR65
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8

(TDAG8), is a proton-sensing GPCR primarily expressed in immune cells.[1][2][3] It plays a

crucial role in regulating immune responses to acidic microenvironments, which are

characteristic of inflammation and tumors.[2][4] Genetic association studies have linked GPR65

to several autoimmune and inflammatory diseases, including inflammatory bowel disease

(IBD).[3][4] BRD5075 is a potent and specific small-molecule positive allosteric modulator

(PAM) of GPR65, making it a valuable tool for investigating the physiological and pathological

roles of this receptor.[1][2] This technical guide provides a comprehensive overview of

BRD5075 as a chemical probe for GPR65, including its properties, biological activity, and

detailed methodologies for its characterization.

BRD5075: Physicochemical and Biological
Properties
BRD5075 was developed through a structure-activity relationship (SAR) study to improve the

potency and selectivity of an initial hit compound.[2] It serves as a valuable tool for studying the

function of both human and mouse GPR65.[2]

Table 1: Physicochemical Properties of BRD5075

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15602833?utm_src=pdf-interest
https://www.probechem.com/products_BRD5075.html
https://discovery.dundee.ac.uk/files/147807672/sciadv.adn2339.pdf
https://www.researchgate.net/publication/358818486_IBD-associated_G_protein-coupled_receptor_65_variant_compromises_signalling_and_impairs_key_functions_involved_in_inflammation
https://discovery.dundee.ac.uk/files/147807672/sciadv.adn2339.pdf
https://pubmed.ncbi.nlm.nih.gov/39028811/
https://www.researchgate.net/publication/358818486_IBD-associated_G_protein-coupled_receptor_65_variant_compromises_signalling_and_impairs_key_functions_involved_in_inflammation
https://pubmed.ncbi.nlm.nih.gov/39028811/
https://www.benchchem.com/product/b15602833?utm_src=pdf-body
https://www.probechem.com/products_BRD5075.html
https://discovery.dundee.ac.uk/files/147807672/sciadv.adn2339.pdf
https://www.benchchem.com/product/b15602833?utm_src=pdf-body
https://www.benchchem.com/product/b15602833?utm_src=pdf-body
https://www.benchchem.com/product/b15602833?utm_src=pdf-body
https://discovery.dundee.ac.uk/files/147807672/sciadv.adn2339.pdf
https://discovery.dundee.ac.uk/files/147807672/sciadv.adn2339.pdf
https://www.benchchem.com/product/b15602833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight 417.47 g/mol [1]

Formula C23H23N5O3 [1]

Appearance Solid [1]

Solubility 10 mM in DMSO [1]

Lipophilicity (logD) 3.57 [2]

Quantitative Data
BRD5075 potentiates the activity of GPR65 in response to its endogenous ligand, protons

(H+). Its activity is most pronounced in acidic conditions, consistent with its role as a PAM for a

proton-sensing receptor.

Table 2: In Vitro Activity of BRD5075 on GPR65

Assay Type Target Metric Value (µM) Reference

GPR65-

dependent cAMP

Production

Wild-Type

Human GPR65
EC50 3.8 [1]

GPR65-

dependent cAMP

Production

Human GPR65

I231L Variant
EC50 6.9 [1]

GPR65-

dependent cAMP

Production

Mouse GPR65 - 1.56* [1]

Highest activity observed at this concentration.

GPR65 Signaling Pathways
GPR65 activation by protons, and potentiation by BRD5075, initiates downstream signaling

through multiple G protein pathways. The primary pathways identified are Gαs and Gα12/13.[3]
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Gαs Pathway: Coupling to Gαs leads to the activation of adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP

levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various

downstream targets and modulating cellular functions, including inflammatory responses.

Gα12/13 Pathway: GPR65 also signals through Gα12/13, which activates Rho guanine

nucleotide exchange factors (RhoGEFs).[3] This leads to the activation of the small GTPase

RhoA, a key regulator of the actin cytoskeleton, resulting in processes such as stress fiber

formation and cell migration.[3]

Below are diagrams illustrating the GPR65 signaling pathways and a general experimental

workflow for characterizing a GPR65 modulator like BRD5075.
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Caption: GPR65 Signaling Pathways.
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Caption: Experimental Workflow for BRD5075.

Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of

BRD5075 on GPR65.

GPR65-Mediated cAMP Accumulation Assay
This assay quantifies the production of cAMP in cells expressing GPR65 following stimulation.

As BRD5075 is a PAM, its effect is measured in the presence of the endogenous agonist,

protons (i.e., at an acidic pH).

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive

immunoassay. Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer

for binding to an anti-cAMP antibody labeled with a fluorescent donor (cryptate). The HTRF

signal is inversely proportional to the intracellular cAMP concentration.

Materials:

HEK293 or HeLa cells stably expressing human or mouse GPR65.

Assay medium: HBSS or other buffered salt solution.
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Stimulation buffer at various pH values (e.g., pH 6.6 to 7.6).

BRD5075 stock solution (in DMSO).

HTRF cAMP assay kit (e.g., from Cisbio).

384-well white microplates.

Procedure:

Cell Plating: Seed GPR65-expressing cells into 384-well plates at a predetermined optimal

density and incubate overnight.

Compound Preparation: Prepare serial dilutions of BRD5075 in the stimulation buffer of

the desired pH.

Cell Stimulation: Remove the culture medium from the cells and add the BRD5075
dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.

Cell Lysis and Detection: Add the HTRF assay reagents (d2-labeled cAMP and anti-cAMP

cryptate) in the lysis buffer provided with the kit to each well.

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the

fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio

against the log of the BRD5075 concentration. Determine the EC50 value from the

resulting dose-response curve.

G Protein Recruitment Assay
This assay directly measures the interaction between activated GPR65 and its cognate G

protein (Gαs).

Principle: A split-luciferase complementation assay is used. GPR65 is fused to one fragment

of a luciferase enzyme (e.g., SmBiT), and the G protein (e.g., a mini-Gαs) is fused to the
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complementary fragment (e.g., LgBiT). Upon activation of GPR65 and subsequent

recruitment of the G protein, the luciferase fragments are brought into proximity,

reconstituting an active enzyme that generates a luminescent signal in the presence of its

substrate.

Materials:

Expi293T cells.

Expression plasmids for GPR65-SmBiT and LgBiT-mini-Gαs.

Transfection reagent.

Assay buffer.

BRD5075 stock solution.

Luciferase substrate (e.g., coelenterazine).

384-well white microplates.

Procedure:

Transfection: Co-transfect the Expi293T cells with the GPR65-SmBiT and LgBiT-mini-Gαs

plasmids.

Cell Plating: Plate the transfected cells into 384-well plates.

Assay:

Add the luciferase substrate to the cells.

Establish a baseline luminescence reading.

Induce a pH drop in the assay buffer to activate GPR65.

Add BRD5075 at various concentrations.

Data Acquisition: Measure luminescence over time using a plate reader.
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Data Analysis: Normalize the data to a vehicle control and plot the luminescent signal

against the BRD5075 concentration to determine the dose-dependent potentiation of G

protein recruitment.

β-Arrestin Recruitment Assay
This assay determines if GPR65 activation leads to the recruitment of β-arrestin, a key protein

in GPCR desensitization and signaling.

Principle: Enzyme fragment complementation (EFC) assays, such as the PathHunter assay

(DiscoverX), are commonly used. The GPCR is tagged with a small enzyme fragment

(ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment. Ligand-

induced recruitment of β-arrestin to the GPCR forces the complementation of the enzyme

fragments, forming an active enzyme that hydrolyzes a substrate to produce a

chemiluminescent signal.

Materials:

A cell line co-expressing GPR65-ProLink and β-arrestin-EA (e.g., PathHunter cells).

Assay medium.

BRD5075 stock solution.

PathHunter detection reagents.

384-well white microplates.

Procedure:

Cell Plating: Plate the PathHunter cells in a 384-well plate and incubate overnight.

Compound Addition: Add serial dilutions of BRD5075 to the cells in an acidic assay

medium.

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

Detection: Add the PathHunter detection reagents to each well.
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Incubation: Incubate for 60 minutes at room temperature.

Data Acquisition: Read the chemiluminescence on a plate reader.

Data Analysis: Plot the luminescent signal against the log of the BRD5075 concentration

to determine if the compound modulates β-arrestin recruitment.

Selectivity Profile
A critical aspect of a chemical probe is its selectivity for the intended target over other related

proteins. BRD5075 has been evaluated against other pH-sensing GPCRs, GPR4 and GPR68,

and has shown specificity for GPR65. However, a comprehensive selectivity profile against a

broader panel of GPCRs is not yet publicly available. Researchers should exercise caution and

consider performing their own selectivity profiling depending on the biological context of their

studies.

Conclusion
BRD5075 is a well-characterized positive allosteric modulator of GPR65, demonstrating potent

activity on both human and mouse orthologs. Its specificity for GPR65 over other closely

related pH-sensing receptors makes it a valuable tool for dissecting the roles of GPR65 in

health and disease. The experimental protocols provided in this guide offer a starting point for

researchers to further investigate the biology of GPR65 using this chemical probe. Future

studies should aim to establish a more comprehensive selectivity profile and explore the full

range of signaling pathways modulated by BRD5075-potentiated GPR65 activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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